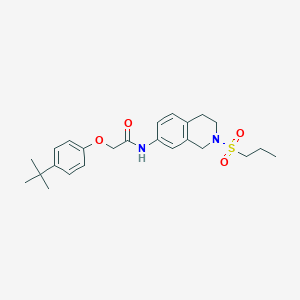

2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-5-14-31(28,29)26-13-12-18-6-9-21(15-19(18)16-26)25-23(27)17-30-22-10-7-20(8-11-22)24(2,3)4/h6-11,15H,5,12-14,16-17H2,1-4H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCHKGVBUGILJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that combines features of both phenolic and isoquinoline structures. Its unique chemical composition suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through a review of existing literature, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a tert-butyl group, a propylsulfonyl moiety, and an acetamide functional group. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the phenoxy group followed by the introduction of the tetrahydroisoquinoline moiety. Various synthetic pathways have been explored to optimize yield and purity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antioxidant Activity : The presence of phenolic groups is known to confer antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their potential neuroprotective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects may include:

- Free Radical Scavenging : The phenolic structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or oxidative stress responses could contribute to its therapeutic effects.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of isoquinoline derivatives. The results indicated that compounds with similar structures showed significant protection against glutamate-induced excitotoxicity in neuronal cell cultures. The proposed mechanism involved modulation of calcium influx and reduction of reactive oxygen species (ROS) production.

Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant activity, a series of phenolic compounds were evaluated using DPPH and ABTS assays. The findings revealed that compounds with tert-butyl substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts. This suggests that this compound may possess similar properties.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | Journal of Medicinal Chemistry |

| Neuroprotective | Protection against excitotoxicity | Neuropharmacology |

| Anti-inflammatory | Modulation of inflammatory markers | Journal of Inflammation |

Q & A

Basic: What synthetic methodologies are recommended for optimizing the multi-step synthesis of this compound?

Answer:

The synthesis requires precise control of reaction parameters such as temperature (e.g., reflux conditions in ethanol), solvent selection (polar aprotic solvents for sulfonation steps), and stoichiometric ratios of intermediates. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) should be employed to monitor intermediate purity. For example, sulfonyl group introduction may require anhydrous conditions to avoid hydrolysis, as seen in analogous compounds .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the tetrahydroisoquinoline and acetamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC quantifies purity (>95%). Infrared (IR) spectroscopy can identify functional groups like sulfonyl (S=O) and amide (C=O) bonds .

Advanced: How can computational modeling enhance the prediction of this compound’s reactivity or biological target interactions?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, such as sulfonation or amide bond formation, to identify energy barriers and optimize conditions. Molecular docking studies with neurological targets (e.g., serotonin receptors) may predict binding affinities, guiding in vitro assays. Collaborative frameworks like ICReDD integrate computational and experimental workflows to accelerate discovery .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:

Discrepancies in IC₅₀ values or receptor selectivity may arise from assay conditions (e.g., pH, temperature) or cell-line variability. Replicate studies under standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) are recommended. Statistical tools like ANOVA can identify confounding variables .

Basic: How does the propylsulfonyl group influence solubility and pharmacokinetics?

Answer:

The sulfonyl group enhances water solubility via polar interactions, which can be quantified using logP measurements (octanol-water partition coefficients). Pharmacokinetic studies in rodent models should assess absorption (Cₘₐₓ, Tₘₐₓ) and metabolism (CYP450 enzyme assays) to correlate structural features with bioavailability .

Advanced: What methodologies are used to study degradation pathways under physiological conditions?

Answer:

Forced degradation studies (acid/base hydrolysis, oxidative stress, and photolysis) coupled with HPLC-MS identify degradation products. Accelerated stability testing (40°C/75% RH) over 1–3 months predicts shelf-life. Kinetic modeling (e.g., Arrhenius plots) extrapolates long-term stability .

Advanced: How can statistical design of experiments (DoE) improve reaction optimization?

Answer:

DoE (e.g., factorial or response surface designs) minimizes experimental runs while optimizing variables like catalyst loading, temperature, and solvent ratios. For example, a central composite design could map the yield-purity relationship for the sulfonation step, identifying Pareto-optimal conditions .

Basic: What steps ensure enantiomeric purity in the tetrahydroisoquinoline moiety?

Answer:

Chiral chromatography (e.g., using amylose-based columns) or asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) can isolate enantiomers. Circular dichroism (CD) spectroscopy validates enantiopurity .

Advanced: How are mechanistic studies conducted to elucidate the compound’s mode of action?

Answer:

Kinetic isotope effects (KIEs) and trapping experiments (e.g., radical scavengers) probe reaction mechanisms. For biological targets, CRISPR-edited cell lines or knock-out models validate specificity. Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) .

Advanced: What interdisciplinary approaches integrate chemical biology to study off-target effects?

Answer:

Chemical proteomics (e.g., activity-based protein profiling, ABPP) identifies unintended protein interactions. Transcriptomic analysis (RNA-seq) screens for downstream gene expression changes. Zebrafish or organoid models provide phenotypic validation of toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.